Fmoc-3-amino-2-methylbenzoic acid
Overview
Description
Fmoc-3-amino-2-methylbenzoic acid: is an organic compound with the molecular formula C23H19NO4 and a molecular weight of 373.41 g/mol . It contains a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a methylbenzoic acid moiety. This compound is primarily used in peptide synthesis and proteomics research .
Mechanism of Action
Target of Action
Fmoc-3-amino-2-methylbenzoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a protective group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis. During this process, the Fmoc group protects the amine group of amino acids, allowing for the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to have low bioavailability due to its large size and polarity .
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the formation of peptide bonds without unwanted side reactions, leading to the successful synthesis of the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the reaction environment can influence the stability and efficacy of this compound. Additionally, the compound is soluble in DMF (dimethylformamide), which is commonly used as a solvent in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-3-amino-2-methylbenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group without affecting the peptide bond .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. This compound does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cellular functions. These peptides can act as signaling molecules, enzymes, or structural components, influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of the amino group during peptide synthesis. The Fmoc group is attached to the amino group of the amino acid, preventing it from participating in unwanted side reactions. During the synthesis process, the Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and exposes the amino group for further reactions. This mechanism ensures the stepwise construction of peptides with high fidelity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The Fmoc group is stable under acidic conditions but can be removed under basic conditions. Over time, the stability of the Fmoc group can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the Fmoc group remains stable under controlled conditions, ensuring the successful synthesis of peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. At low doses, the peptides may exhibit therapeutic effects, while at high doses, they may cause toxic or adverse effects. The threshold effects and toxicity of these peptides depend on their specific sequences and structures .
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis. The Fmoc group is introduced to the amino group of the amino acid, and the resulting compound undergoes a series of reactions to form the desired peptide. Enzymes such as peptidyl transferases and proteases play a crucial role in these pathways, facilitating the formation and cleavage of peptide bonds. The metabolic flux and levels of metabolites are influenced by the efficiency of these enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its localization within the cell, affecting its interactions with enzymes, proteins, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-amino-2-methylbenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-amino-2-methylbenzoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-3-amino-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, sodium bicarbonate, dichloromethane.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
Fmoc Deprotection: Removal of the Fmoc group yields 3-amino-2-methylbenzoic acid.
Scientific Research Applications
Chemistry: Fmoc-3-amino-2-methylbenzoic acid is widely used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions .
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents .
Industry: this compound is employed in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals .
Comparison with Similar Compounds
- Fmoc-2-amino-3-methylbenzoic acid
- Fmoc-4-amino-2-methylbenzoic acid
- Fmoc-3-amino-4-methylbenzoic acid
Uniqueness: Fmoc-3-amino-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence the reactivity and properties of the resulting peptides . This makes it a valuable building block in peptide synthesis .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBXPHGPGVUOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626573 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072901-47-3 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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